(1S,2S)-1-phenyl-1-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)propan-2-amine
Overview
Description
(1S,2S)-1-((4S)-3H-Dinaphtho[2,1-c:1’,2’-e]phosphepin-4(5H)-yl)-1-phenylpropan-2-amine is a complex organic compound that features a unique structure combining a dinaphtho[2,1-c:1’,2’-e]phosphepin core with a phenylpropan-2-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-((4S)-3H-Dinaphtho[2,1-c:1’,2’-e]phosphepin-4(5H)-yl)-1-phenylpropan-2-amine typically involves multiple steps, starting from readily available starting materials. The key steps may include:
- Formation of the dinaphtho[2,1-c:1’,2’-e]phosphepin core through a series of cyclization reactions.
- Introduction of the phenylpropan-2-amine moiety via amination reactions.
- Stereoselective synthesis to ensure the correct (1S,2S) and (4S) configurations.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-((4S)-3H-Dinaphtho[2,1-c:1’,2’-e]phosphepin-4(5H)-yl)-1-phenylpropan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions could lead to the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, (1S,2S)-1-((4S)-3H-Dinaphtho[2,1-c:1’,2’-e]phosphepin-4(5H)-yl)-1-phenylpropan-2-amine could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, this compound might be investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine
In medicine, the compound could be explored for its therapeutic potential, possibly as a drug candidate for treating specific diseases.
Industry
In industry, (1S,2S)-1-((4S)-3H-Dinaphtho[2,1-c:1’,2’-e]phosphepin-4(5H)-yl)-1-phenylpropan-2-amine might find applications in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of (1S,2S)-1-((4S)-3H-Dinaphtho[2,1-c:1’,2’-e]phosphepin-4(5H)-yl)-1-phenylpropan-2-amine would depend on its specific interactions with molecular targets. This could involve binding to specific enzymes or receptors, modulating their activity, and affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other dinaphtho[2,1-c:1’,2’-e]phosphepin derivatives or phenylpropan-2-amine analogs. Examples could be:
- Dinaphtho[2,1-c:1’,2’-e]phosphepin derivatives with different substituents.
- Phenylpropan-2-amine analogs with variations in the phenyl or amine groups.
Uniqueness
The uniqueness of (1S,2S)-1-((4S)-3H-Dinaphtho[2,1-c:1’,2’-e]phosphepin-4(5H)-yl)-1-phenylpropan-2-amine lies in its specific stereochemistry and the combination of structural features, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
1-phenyl-1-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)propan-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28NP/c1-21(32)31(24-11-3-2-4-12-24)33-19-25-17-15-22-9-5-7-13-27(22)29(25)30-26(20-33)18-16-23-10-6-8-14-28(23)30/h2-18,21,31H,19-20,32H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRXRWRXVSJNML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)P2CC3=C(C4=CC=CC=C4C=C3)C5=C(C2)C=CC6=CC=CC=C65)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28NP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092064-04-4 | |
Record name | (αS,βS,11bS)-3,5-Dihydro-α-methyl-β-phenyl-4H-dinaphtho[2,1-c:1′,2′-e]phosphepin-4-ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1092064-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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